molecular formula C11H23N B564113 N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE CAS No. 106737-80-8

N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE

Cat. No.: B564113
CAS No.: 106737-80-8
M. Wt: 169.312
InChI Key: MBQIBVUQWGJDCJ-UHFFFAOYSA-N
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Description

N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE is a chemical compound with the molecular formula C11H23N·HCl. It is a derivative of cyclohexanamine, where the nitrogen atom is substituted with two ethyl groups and a methyl group on the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

106737-80-8

Molecular Formula

C11H23N

Molecular Weight

169.312

IUPAC Name

N,N-diethyl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h10-11H,4-9H2,1-3H3

InChI Key

MBQIBVUQWGJDCJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1CCCC(C1)C

Synonyms

N,N-DIETHYL-3-METHYLCYCLOHEXANAMINE HYDROCHLORIDE

Origin of Product

United States

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